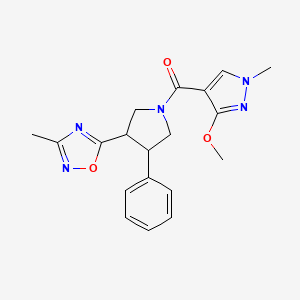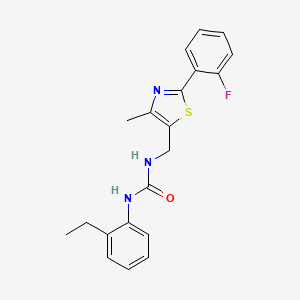![molecular formula C10H16N2O5 B2362178 Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate CAS No. 2253641-32-4](/img/structure/B2362178.png)
Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate is a highly specific organic compound
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate involves a multi-step process. The primary route involves the cyclization of an intermediate dioxolane derivative, which is then subjected to tert-butyl esterification. The specific reaction conditions include a controlled temperature environment, often around 80°C, and the use of a strong acid catalyst to facilitate the esterification process.
Industrial production methods: On an industrial scale, the compound can be produced using batch or continuous flow reactors, depending on the desired quantity and purity. The process requires rigorous control of reaction parameters to ensure high yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of reactions:
Oxidation: Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate can undergo oxidation reactions under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reagents like lithium aluminium hydride, leading to the formation of secondary alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogens under basic conditions.
Common reagents and conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminium hydride
Substitution: Halogens (e.g., chlorine, bromine) in a basic medium
Major products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated products
Applications De Recherche Scientifique
This compound is valuable in various research domains due to its structural properties and reactivity.
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored as a precursor in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: Utilized in the manufacture of fine chemicals and materials science research.
Mécanisme D'action
Effects: The compound interacts primarily with enzyme systems, where it may act as an inhibitor or modulator of enzymatic activity. This is particularly relevant in studies aiming to understand enzyme function and inhibition.
Molecular targets and pathways: It targets specific enzymes within metabolic pathways, altering their activity and thus affecting the overall pathway dynamics. This makes it a useful tool in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-6-carboxylate
Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-7-carboxylate
Uniqueness: The distinct spatial arrangement of the substituents in Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate results in unique reactivity and interaction profiles, setting it apart from its analogs. This uniqueness is crucial in understanding specific biochemical pathways and developing targeted therapeutics.
Propriétés
IUPAC Name |
tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-8(13)12-5-7-6(4-11-12)15-9(14)16-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVNSVVQFPTJIA-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(CN1)OC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](CN1)OC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362095.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362096.png)
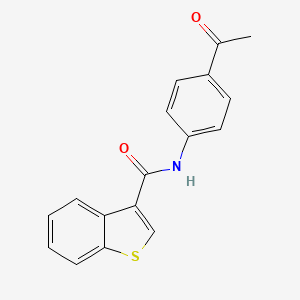
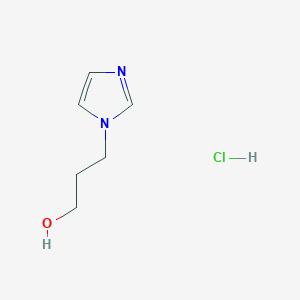
![Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B2362099.png)
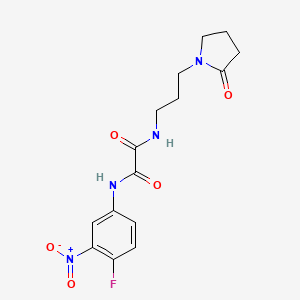
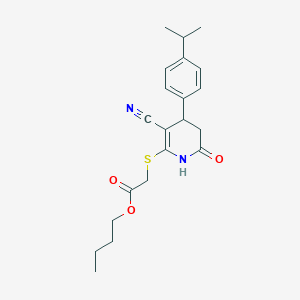
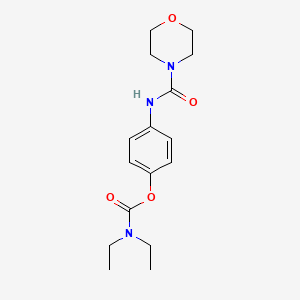

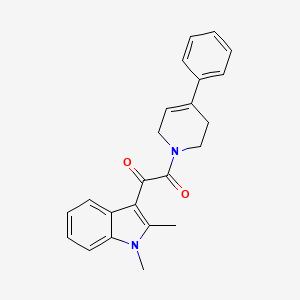
![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)
![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)
